molecular formula C11H16N6O2 B15195255 Carbocyclic-3'-amino-adenosine CAS No. 61865-69-8

Carbocyclic-3'-amino-adenosine

Katalognummer: B15195255
CAS-Nummer: 61865-69-8
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: WYMIIYMQKKFLES-PULFBKJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbocyclic-3’-amino-adenosine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to adenosine but features a carbocyclic ring in place of the ribose moiety and an amino group at the 3’ position. These modifications confer unique biochemical properties, making it a valuable tool in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-adenosine typically involves the following steps:

Industrial Production Methods: Industrial production of carbocyclic-3’-amino-adenosine involves scaling up the laboratory synthesis methods. The use of environmentally benign solvents like dimethyl sulfoxide and efficient reaction conditions ensures high yields and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Carbocyclic-3’-amino-adenosine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbocyclic ring can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Dihydro and tetrahydro derivatives.

    Substitution Products: Various alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Carbocyclic-3’-amino-adenosine has a wide range of scientific research applications:

Wirkmechanismus

Carbocyclic-3’-amino-adenosine exerts its effects by mimicking the structure of natural nucleosides. It is taken up by nucleoside transporters and phosphorylated to its active triphosphate form within cells. This active form can inhibit DNA and RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Carbocyclic-3’-amino-adenosine is unique due to its carbocyclic ring and amino group at the 3’ position. Similar compounds include:

Compared to these compounds, carbocyclic-3’-amino-adenosine offers enhanced stability and unique biochemical properties, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

61865-69-8

Molekularformel

C11H16N6O2

Molekulargewicht

264.28 g/mol

IUPAC-Name

(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1

InChI-Schlüssel

WYMIIYMQKKFLES-PULFBKJNSA-N

Isomerische SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO

Kanonische SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.